molecular formula C8H8BrNO2 B025733 Methyl 4-amino-3-bromobenzoate CAS No. 106896-49-5

Methyl 4-amino-3-bromobenzoate

Cat. No. B025733
M. Wt: 230.06 g/mol
InChI Key: AIUWAOALZYWQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-amino-3-bromobenzoate-related compounds often involves Fischer esterification reactions, a straightforward method employed in introductory organic chemistry courses. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a simple one-pot Fischer esterification reaction, showcasing the compound's accessibility and the synthesis's educational value (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-amino-3-bromobenzoate reveals interesting features like hydrogen-bonded sheets and chains, which are crucial for understanding their chemical behavior. For example, studies on isomeric molecules highlight the presence of complex hydrogen-bonded sheets and chains, demonstrating the compound's potential for forming diverse molecular assemblies (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-amino-3-bromobenzoate derivatives are pivotal for generating pharmacologically active molecules and functional materials. The compound's reactivity, particularly in nucleophilic substitution reactions, allows for the synthesis of a wide array of chemical structures, serving as a key building block in organic synthesis.

Physical Properties Analysis

The physical properties of methyl 4-amino-3-bromobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structure. Polymorphism, for instance, can lead to variations in these properties, which are critical for the compound's application in different chemical contexts (Gelbrich, Braun, Ellern, & Griesser, 2013).

Scientific Research Applications

Parabens and Environmental Impact

  • Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, which share a functional group with Methyl 4-amino-3-bromobenzoate, are widely used as preservatives in various products. Research has focused on their environmental presence, biodegradability, and potential as endocrine disruptors. Despite treatments effectively removing them from wastewater, parabens persist in the environment, indicating a continuous cycle of use and disposal that impacts aquatic ecosystems (Haman et al., 2015).

Pharmaceutical and Biomedical Applications

  • Neurobiology of Mood, Anxiety, and Emotions : Studies on compounds structurally similar to Methyl 4-amino-3-bromobenzoate, such as tianeptine, have shown significant neurobiological properties involving neurotransmitter systems. These findings highlight the compound's potential in treating depressive disorders by influencing brain plasticity and emotional learning (McEwen & Olié, 2005).

  • Gallic Acid and Anti-inflammatory Properties : Research into gallic acid, a compound with phenolic groups, has demonstrated its powerful anti-inflammatory properties, suggesting potential therapeutic applications for inflammation-related diseases. This research underscores the importance of exploring the pharmacological activities and mechanisms of compounds with specific functional groups for developing new treatments (Bai et al., 2020).

Advanced Materials and Synthesis

  • Practical Synthesis of 2-Fluoro-4-bromobiphenyl : The synthesis of compounds with bromine, such as 2-Fluoro-4-bromobiphenyl, illustrates the ongoing development of methodologies for producing key intermediates in pharmaceuticals and other industries. Such research highlights the significance of advanced synthesis techniques in creating compounds with specific functional groups for various applications (Qiu et al., 2009).

Safety And Hazards

“Methyl 4-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWAOALZYWQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363932
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-bromobenzoate

CAS RN

106896-49-5
Record name Methyl 4-amino-3-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106896-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-bromobenzoate
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